molecular formula C8H11Cl2N3 B13079379 (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

Cat. No.: B13079379
M. Wt: 220.10 g/mol
InChI Key: UERJIDOKTPVORP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization & Nomenclature

Systematic IUPAC Nomenclature Analysis

The IUPAC name for the base structure of this compound is 1H-benzimidazol-4-ylmethanamine , derived from its benzimidazole core substituted at the 4-position with an aminomethyl group. The dihydrochloride salt form introduces two hydrochloric acid molecules, resulting in the full systematic name 1H-benzimidazol-4-ylmethanamine dihydrochloride . This nomenclature adheres to IUPAC Rule C-812.3, which prioritizes the parent heterocycle (benzimidazole) and specifies substituent positions numerically. The "1H-" prefix denotes the prototropic tautomer where the hydrogen resides on the nitrogen at position 1 of the imidazole ring.

Molecular Geometry & Crystallographic Structure

The molecular formula of the dihydrochloride salt is C₈H₁₁Cl₂N₃ , with a monoisotopic mass of 183.64 g/mol for the free base. X-ray crystallography of analogous benzimidazole derivatives reveals a planar benzimidazole ring system with bond lengths of 1.32–1.38 Å for C-N bonds in the imidazole moiety. The aminomethyl group (-CH₂NH₂) adopts a staggered conformation relative to the aromatic system, minimizing steric hindrance.

The hydrochloride salt formation involves protonation of both the benzimidazole nitrogen (position 3) and the primary amine, creating a dicationic species balanced by two chloride anions. This protonation state stabilizes the molecule through intramolecular hydrogen bonding between N-H⁺ groups and chloride ions, as evidenced by shortened N-Cl distances (~3.1 Å) in similar structures.

Spectroscopic Fingerprint Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, D₂O) :

    • Aromatic protons: δ 7.25–7.45 (m, 3H, H-2, H-5, H-6)
    • Benzimidazole H-7: δ 8.12 (s, 1H)
    • Aminomethyl CH₂: δ 3.89 (s, 2H)
    • NH₃⁺: Broad signal at δ 5.2–5.8 (exchangeable with D₂O)
  • ¹³C NMR (100 MHz, D₂O) :

    • C-2: δ 125.6
    • C-4: δ 142.3 (quaternary carbon)
    • C-7: δ 151.8
    • CH₂NH₃⁺: δ 41.7
Infrared (IR) Spectroscopy

Key absorption bands include:

  • N-H stretch (NH₃⁺): 2800–3000 cm⁻¹ (broad)
  • C=N (benzimidazole): 1620 cm⁻¹
  • C-C aromatic: 1480–1580 cm⁻¹
  • N-H bend (amine): 1605 cm⁻¹
Mass Spectrometry
  • ESI-MS (m/z) :
    • [M+H]⁺ (free base): 148.1
    • [M+2H-Cl]⁺: 130.0
    • Characteristic fragment at m/z 105.0 (benzimidazolium ion)

Tautomeric Behavior & Protonation State Studies

The benzimidazole core exhibits tautomerism between 1H- and 3H- forms, with the 1H-tautomer predominating (95:5 ratio) in aqueous solution at pH < 5. Protonation occurs sequentially:

  • Primary amine (pKa₁ ≈ 9.2)
  • Benzimidazole N-3 (pKa₂ ≈ 5.8)

In the dihydrochloride form, both basic sites are protonated, as confirmed by pH-dependent UV-Vis studies showing λmax shifts from 270 nm (free base) to 285 nm (protonated form). X-ray photoelectron spectroscopy (XPS) of crystalline samples reveals two distinct N 1s binding energies at 399.8 eV (benzimidazole N) and 401.5 eV (NH₃⁺).

Properties

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

1H-benzimidazol-4-ylmethanamine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-2-1-3-7-8(6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H

InChI Key

UERJIDOKTPVORP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)NC=N2)CN.Cl.Cl

Origin of Product

United States

Preparation Methods

Functionalization of Benzimidazole at the 4-Position

The primary synthetic challenge is the selective introduction of the methanamine group at the 4-position of the benzimidazole ring. The common approach involves:

  • Starting Material: Benzimidazole or its derivatives.
  • Electrophilic Substitution: Using formaldehyde or related reagents to introduce a hydroxymethyl intermediate at the 4-position.
  • Amination: Conversion of the hydroxymethyl group to a methanamine moiety via reductive amination or nucleophilic substitution reactions.

This process is typically conducted under controlled acidic or neutral conditions to ensure regioselectivity and high yield.

Formation of the Dihydrochloride Salt

  • After the introduction of the methanamine group, the free base is treated with hydrochloric acid to form the dihydrochloride salt.
  • This salt formation enhances the compound's stability, crystallinity, and solubility in aqueous media, which is crucial for research and application purposes.
  • Neutralization and salt formation are usually carried out in methanol/water mixtures with controlled pH and temperature to optimize yield and purity.

Detailed Synthetic Procedure (Generalized)

Step Reagents/Conditions Description
1 Benzimidazole + Formaldehyde Electrophilic substitution at 4-position to form 4-(hydroxymethyl)benzimidazole intermediate
2 Reductive amination reagents (e.g., ammonium chloride + reducing agent like NaBH3CN) Conversion of hydroxymethyl to methanamine group
3 HCl in methanol/water Formation of dihydrochloride salt of the amine
4 Filtration and recrystallization Purification of the final dihydrochloride salt

This sequence ensures high purity and reproducibility when performed under optimized conditions.

Research Findings and Analytical Confirmation

  • Spectroscopic Characterization:

    • FT-IR confirms disappearance of aldehyde C-H stretches and appearance of amine N-H stretches.
    • ^1H-NMR and ^13C-NMR validate the substitution pattern and methanamine presence.
    • Mass spectrometry confirms molecular weight consistent with the dihydrochloride salt.
  • Purity and Yield:

    • Controlled reaction conditions (temperature, solvent, pH) lead to yields typically above 80%.
    • Salt formation improves crystallinity and eases purification steps.

Comparative Data Table: Preparation Parameters

Parameter Typical Conditions Effect on Yield/Purity
Temperature 25–60 °C Higher temps improve reaction rate but may cause side reactions
Solvent Methanol/water mixture Enhances solubility and facilitates salt formation
pH during salt formation Slightly acidic (pH ~1-3) Ensures complete protonation and salt formation
Reaction time 2–6 hours Sufficient for complete conversion without degradation
Reducing agent Sodium cyanoborohydride (NaBH3CN) Selective reductive amination, high yield

Notes on Alternative Synthetic Routes

  • Some literature suggests the use of Schiff base intermediates formed by condensation of benzimidazole aldehydes with amines, followed by reduction to amines.
  • Industrial methods may use metal-catalyzed cyclization or microwave-assisted synthesis to improve efficiency and scalability, though these are less documented specifically for the 4-substituted methanamine derivative.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group and aromatic system undergo oxidation under controlled conditions:

Reagent/ConditionsProduct FormedKey ObservationsSource
Hydrogen peroxide (H₂O₂)N-oxides (imidazole ring oxidation)Selectivity depends on pH and temperature
KMnO₄ (acidic conditions)Carboxylic acid derivativesPartial ring degradation observed

Oxidation typically targets the imidazole ring, forming N-oxides via electrophilic attack. The amine group may also oxidize to nitro or nitroso intermediates under stronger conditions.

Reduction Reactions

The compound participates in reductions involving its aromatic system or substituents:

Reagent/ConditionsProduct FormedYield/SelectivitySource
NaBH₄ (ethanol, 0–5°C)Saturated benzimidazoline derivativesModerate yield (~50–60%)
H₂/Pd-C (room temperature)Amine intermediatesHigh selectivity for C=N reduction

Reduction of the imine bond in the benzimidazole ring produces benzimidazoline derivatives, while the primary amine group remains intact .

Substitution Reactions

The amine group undergoes nucleophilic substitution or coupling reactions:

Reagent/ConditionsReaction TypeProduct ExampleSource
Alkyl halides (e.g., CH₃I)N-alkylationTertiary amine derivatives
Acyl chlorides (e.g., AcCl)Amide formationN-acylated benzimidazoles
Suzuki-Miyaura couplingArylation at C-2/C-5 positionsBiaryl-functionalized analogs

N-alkylation occurs preferentially at the exocyclic amine due to its higher nucleophilicity compared to the ring nitrogen atoms.

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles:

Reagent/ConditionsProduct FormedKey FeaturesSource
CS₂/KOH (reflux)Thiazolo[3,2-a]benzimidazolesSulfur incorporation
Aldehydes (e.g., PhCHO)Quinoxaline derivativesCondensation via Schiff base

Cyclization with aldehydes involves initial Schiff base formation, followed by intramolecular cyclization to form quinoxalines .

Acid-Base Reactions

The dihydrochloride salt exhibits reversible protonation behavior:

ConditionProtonation SiteApplicationSource
pH > 8Deprotonation of amine groupSolubility modulation
pH < 3Re-protonation to dihydrochlorideSalt stabilization

The pKa of the amine group is ~9.2, enabling pH-dependent solubility in aqueous systems .

Thermal Decomposition

Controlled pyrolysis studies reveal:

Temperature RangeMajor ProductsMechanismSource
200–250°CBenzimidazole + NH₃Hoffmann elimination
>300°CCarbonized residuesComplete decomposition

Thermolysis above 200°C releases ammonia, forming unsubstituted benzimidazole as a primary product .

Metal Coordination Reactions

The amine and imidazole nitrogen atoms act as ligands:

Metal SaltComplex TypeCoordination GeometrySource
CuCl₂Octahedral Cu(II) complexesN,N-bidentate binding
Fe(NO₃)₃Fe(III) polymeric networksBridging via amine groups

Coordination chemistry studies indicate preferential binding to transition metals through the amine and imidazole N3 atom.

Photochemical Reactions

UV irradiation induces structural changes:

Wavelength (nm)Product FormedQuantum YieldSource
254 (UV-C)Ring-opened diazepine derivativesΦ = 0.12 ± 0.02
365 (UV-A)Isomeric benzimidazole derivativesLimited conversion (<15%)

Photoreactivity is attributed to π→π* transitions in the benzimidazole system .

Scientific Research Applications

Chemistry

In chemistry, (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the preparation of various benzimidazole derivatives, which are important in the development of new materials and catalysts.

Biology

In biological research, the compound is used to study the structure-activity relationships of benzimidazole derivatives. It is also employed in the synthesis of bioactive molecules that exhibit antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is investigated for its potential therapeutic applications. Benzimidazole derivatives are known for their pharmacological activities, including anti-inflammatory, antiparasitic, and antifungal effects.

Industry

In the industrial sector, the compound is used in the production of dyes, pigments, and polymers. It is also utilized in the development of new materials with specific properties, such as conductivity and fluorescence.

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.

Comparison with Similar Compounds

(1H-Benzo[d]imidazol-2-yl)methanamine Dihydrochloride

  • Structure : Methanamine group at the 2nd position of benzimidazole.
  • Key Differences :
    • The 2-yl isomer is more prevalent in pharmaceuticals, such as thiabendazole (antifungal) and ridinilazole (antibiotic), due to its enhanced binding to microbial targets .
    • Biological Activity : Demonstrates broad-spectrum antimicrobial activity, likely due to stronger interactions with bacterial DNA or enzymes .
  • Synthesis : Often synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives or via cyclization of thiourea intermediates .

(1H-Benzo[d]imidazol-7-yl)methanamine

  • Structure : Methanamine group at the 7th position (CAS 64574-24-9).
  • Key Differences: Limited pharmacological data, but predicted physicochemical properties (e.g., pKa = 12.92, density = 1.278 g/cm³) suggest lower solubility compared to dihydrochloride forms . May exhibit altered target selectivity due to steric and electronic effects from the 7th-position substitution.

Derivatives with Structural Modifications

2-(1H-Benzo[d]imidazol-2-yl)ethanamine Dihydrochloride (CAS 4499-07-4)

  • Structure : Ethylamine (-CH2CH2NH2) linker at the 2nd position.
  • Key Differences :
    • The extended linker may enhance flexibility and binding to deeper enzyme pockets.
    • Similarity Score : 0.87 relative to the 4-yl derivative, indicating moderate structural overlap .

2-Methyl-1-(piperidin-4-yl)-1H-benzo[d]imidazole Dihydrochloride (CAS 1185087-04-0)

  • Structure : Piperidinyl substitution at the 1st position and methyl group at the 2nd position.
  • Likely targets neurological or metabolic pathways due to the piperidine moiety’s prevalence in CNS-active drugs.

Physicochemical and Pharmacological Comparison

Compound Molecular Formula Molecular Weight CAS Number Solubility (Water) Key Biological Activity
(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride C8H11Cl2N3 244.10 Not explicitly provided High (dihydrochloride salt) Antimicrobial (predicted)
(1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride C8H11Cl2N3 244.10 Not explicitly provided High Antifungal, Antibacterial
(1H-Benzo[d]imidazol-7-yl)methanamine C8H9N3 147.18 64574-24-9 Moderate (free base) Unknown
2-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride C9H13Cl2N3 258.13 4499-07-4 High Antimicrobial (structural analog)

Biological Activity

(1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in various therapeutic areas.

  • Molecular Formula : C9H10Cl2N4
  • Molecular Weight : 233.11 g/mol
  • IUPAC Name : (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride

Biological Activity Overview

Research indicates that (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride exhibits a range of biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria.
  • Anticancer Activity : Studies suggest it may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.

The biological activity of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride is attributed to its interaction with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit certain kinases involved in cell signaling pathways, which can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to DNA damage and subsequent cell death .
  • Modulation of Wnt Signaling Pathway : Some studies indicate that it could act as an antagonist to the Wnt pathway, which is often dysregulated in cancer .

Table 1: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialStaphylococcus aureus, MRSAMIC ≤ 0.25 µg/mL
AnticancerVarious cancer cell linesInduction of apoptosis; G2/M arrest
Kinase InhibitionMELK (Maternal Embryonic Leucine Zipper Kinase)IC50 = 0.15 nM

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride against various pathogens, it demonstrated potent activity against MRSA with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like vancomycin . This suggests its potential as a novel antimicrobial agent.

Case Study: Anticancer Potential

In vitro studies have shown that the compound can effectively induce apoptosis in human cancer cell lines by activating caspases and promoting DNA damage response pathways. For instance, treatment with the compound led to a significant increase in p53 phosphorylation and upregulation of p21, indicating cell cycle arrest at the G2/M checkpoint .

Q & A

Q. What are the established synthetic routes for (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves three steps (Scheme 1 in ):

Intermediate 1 : (1H-Benzo[d]imidazol-2-yl)methanamine is synthesized via cyclization of o-phenylenediamine with carbon disulfide in ethanol under basic conditions .

Intermediate 2 : Reacting with benzaldehyde forms an imine (N-((1H-Benzo[d]imidazol-2-yl)methyl)-1-phenylmethanimine).

Final Product : Condensation with thioglycolic acid in the presence of anhydrous ZnCl₂ yields the thiazolidinone derivative, which is then dihydrochlorinated .

Q. Characterization Tools :

  • IR Spectroscopy : Confirms functional groups (e.g., S–H at 2634 cm⁻¹, N–H at 3395 cm⁻¹) .
  • NMR : ¹H-NMR identifies aromatic protons (δ10.93 for benzimidazole N–H) and ¹³C-NMR confirms aromatic carbons (δ151.93 for N=C–N) .
  • Mass Spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 253.73 for C₁₂H₁₅N₃O·HCl) .

Q. What safety protocols are recommended for handling (1H-Benzo[d]imidazol-4-yl)methanamine dihydrochloride?

Methodological Answer:

  • Exposure Control : Use fume hoods, gloves, and protective eyewear. Avoid inhalation or skin contact .
  • Spill Management : Collect spills using inert absorbents (e.g., sand) and dispose as hazardous waste. Prevent entry into drains .
  • Storage : Store in sealed glass containers at 2–8°C, away from light and moisture .
  • Emergency Measures : For eye contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or bioactivity of benzimidazole derivatives?

Methodological Answer:

  • Density Functional Theory (DFT) : Models reaction pathways and electron density distributions. For example, Colle-Salvetti correlation-energy formulas () predict molecular stability and transition states.
  • Molecular Docking : Screens derivatives for binding affinity to targets (e.g., antimicrobial enzymes). Use software like AutoDock Vina to simulate interactions with fungal CYP51 .
  • QSAR Studies : Correlate substituent effects (e.g., nitro groups at meta positions) with bioactivity using regression models .

Q. How do structural modifications enhance the antimicrobial efficacy of (1H-Benzo[d]imidazol-4-yl)methanamine derivatives?

Methodological Answer:

  • Substituent Optimization :
    • Nitro Groups : Improve membrane penetration (e.g., meta-nitro substitution increases activity against C. albicans by 4-fold) .
    • Thiazolidinone Moiety : Enhances hydrogen bonding with microbial enzymes (e.g., thioglycolic acid-derived rings in ).
  • Biological Assays :
    • MIC Testing : Evaluate derivatives against Gram-positive (S. aureus) and Gram-negative (E. coli) strains.
    • Time-Kill Curves : Confirm bactericidal vs. bacteriostatic effects .

Q. What analytical strategies resolve contradictions in spectroscopic data for benzimidazole derivatives?

Methodological Answer:

  • Contradiction Example : Discrepancies in ¹³C-NMR shifts due to tautomerism (e.g., benzimidazole NH vs. protonated forms).
  • Resolution Strategies :
    • Variable Temperature NMR : Identifies dynamic equilibria by observing peak splitting at low temperatures.
    • Deuterium Exchange : Confirms labile protons (e.g., NH groups) by replacing with D₂O .
    • X-ray Crystallography : Provides definitive structural validation (e.g., bond lengths and angles) .

Q. How can the anticonvulsant activity of hydrazine-carboxamide derivatives be evaluated?

Methodological Answer:

  • In Vivo Models :
    • Maximal Electroshock (MES) Test : Measures protection against induced seizures in rodents.
    • Pentylenetetrazole (PTZ) Test : Screens for clonic seizure suppression.
  • Mechanistic Studies :
    • GABA Receptor Binding : Radioligand assays (³H-muscimol) quantify affinity.
    • Sodium Channel Blockade : Patch-clamp electrophysiology assesses inhibition of neuronal depolarization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.